molecular formula C9H18O B1606449 2-Nonen-1-ol CAS No. 22104-79-6

2-Nonen-1-ol

Cat. No.: B1606449
CAS No.: 22104-79-6
M. Wt: 142.24 g/mol
InChI Key: NSSALFVIQPAIQK-UHFFFAOYSA-N
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Description

2-Nonen-1-ol, also known as Non-2-en-1-ol, is an organic compound with the molecular formula C9H18O. It is a type of aliphatic alcohol characterized by a double bond between the second and third carbon atoms in the nonane chain. This compound is known for its pleasant odor and is often used in the fragrance industry .

Safety and Hazards

2-Nonen-1-ol is a flammable material . It can cause irritation to the skin, eyes, and respiratory system . Harmful products of combustion include CO and CO2 . Contact with strong oxidants can cause it to burn . According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves are recommended when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nonen-1-ol can be synthesized through various methods. One common synthetic route involves the hydroformylation of 1-octene, followed by hydrogenation. The hydroformylation process adds a formyl group to the double bond of 1-octene, resulting in the formation of 2-nonanal. Subsequent hydrogenation of 2-nonanal yields this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through the same hydroformylation and hydrogenation processes. The reaction conditions typically involve the use of catalysts such as rhodium or cobalt complexes, high pressures, and elevated temperatures to ensure efficient conversion rates .

Chemical Reactions Analysis

Types of Reactions

2-Nonen-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 2-Nonenoic acid

    Reduction: 2-Nonanol

    Substitution: 2-Nonenyl chloride

Mechanism of Action

The mechanism of action of 2-Nonen-1-ol varies depending on its application. In biological systems, it may interact with specific receptors or enzymes, leading to various physiological effects. For instance, its potential pheromonal activity in insects suggests that it may bind to olfactory receptors, triggering behavioral responses . In medicinal applications, its antimicrobial properties may result from disrupting microbial cell membranes or inhibiting essential enzymes .

Properties

IUPAC Name

non-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h7-8,10H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSALFVIQPAIQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066758
Record name 2-Nonen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22104-79-6
Record name 2-Nonen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22104-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nonen-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022104796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nonen-1-ol
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Record name 2-Nonen-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Non-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.698
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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